

Applications of Solvent Blue 97 in industrial polymer research.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Solvent blue 97*

Cat. No.: *B1584085*

[Get Quote](#)

Applications of Solvent Blue 97 in Industrial Polymer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Solvent Blue 97** in industrial polymer research. This document outlines the key properties, industrial applications, and detailed experimental protocols for the incorporation and evaluation of this solvent dye in various polymer matrices.

Solvent Blue 97 is a reddish-blue anthraquinone dye known for its high heat stability, good lightfastness, and excellent migration resistance.^{[1][2]} It is widely used for coloring a variety of plastics, including polystyrene (PS), high-impact polystyrene (HIPS), acrylonitrile butadiene styrene (ABS), polycarbonate (PC), rigid polyvinyl chloride (RPVC), polymethyl methacrylate (PMMA), styrene-acrylonitrile resin (SAN), acrylonitrile styrene acrylate (AS), and polyethylene terephthalate (PET).^{[3][4]} Its solubility in organic solvents and compatibility with numerous resins make it a versatile colorant in the polymer industry.^[1]

Key Performance Data

The following table summarizes the essential quantitative data for **Solvent Blue 97**, facilitating comparison and selection for specific polymer applications.

Property	Value	Test Method/Conditions
Physical Appearance	Dark Blue Powder	Visual Inspection
Hue	Reddish Blue	Visual Inspection
Heat Resistance	300 °C	-
Light Fastness	7-8 (on a scale of 1-8)	ISO 105-B02 or ASTM D4303
Alkali Fastness	4-5 (on a scale of 1-5)	ISO 105-E04
Acid Fastness	4-5 (on a scale of 1-5)	ISO 105-E01
Solubility (g/L)		
in Acetone	15	-
in Butyl Acetate	20	-
in Dichloromethane	150	-
in Ethyl Alcohol	5	-
pH (1% solution)	6.0 - 8.0	-
Dye Content (Spectro)	98 - 102%	Spectrophotometry
Moisture Content	≤ 5%	-

Experimental Protocols

Protocol 1: Incorporation of Solvent Blue 97 into Thermoplastics via Masterbatch

This protocol describes the preparation of a colored polymer masterbatch, which is a concentrated mixture of the dye in a carrier resin. This is a common industrial method for coloring plastics.

Materials:

- **Solvent Blue 97** powder

- Carrier polymer resin (e.g., polyethylene, polypropylene)
- Twin-screw extruder
- Pelletizer
- Drying oven

Procedure:

- Pre-drying: Dry the carrier polymer resin pellets to the manufacturer's recommended moisture content.
- Dry Blending: In a sealed container, accurately weigh and dry-blend the **Solvent Blue 97** powder with the carrier resin pellets. A typical loading of the dye in the masterbatch is between 20-40% by weight.
- Extrusion: Set the temperature profile of the twin-screw extruder appropriate for the carrier resin. Feed the dry-blended mixture into the extruder. The screw design should ensure thorough mixing and dispersion of the dye within the molten polymer.
- Pelletizing: The extruded molten polymer strand is cooled in a water bath and then cut into pellets using a pelletizer.
- Drying: Dry the masterbatch pellets to remove any surface moisture.

The resulting masterbatch can then be blended with the desired polymer at a specific let-down ratio during the final processing step (e.g., injection molding, extrusion) to achieve the target color concentration.

Protocol 2: Evaluation of Migration Resistance

This protocol outlines a method to assess the tendency of **Solvent Blue 97** to migrate from a colored polymer to an uncolored material upon contact.

Materials:

- Colored polymer specimen (e.g., injection molded plaque)

- Uncolored polymer plaque (of the same or a different polymer, e.g., PVC)
- Oven
- Weight (to ensure firm contact)
- Colorimeter or spectrophotometer

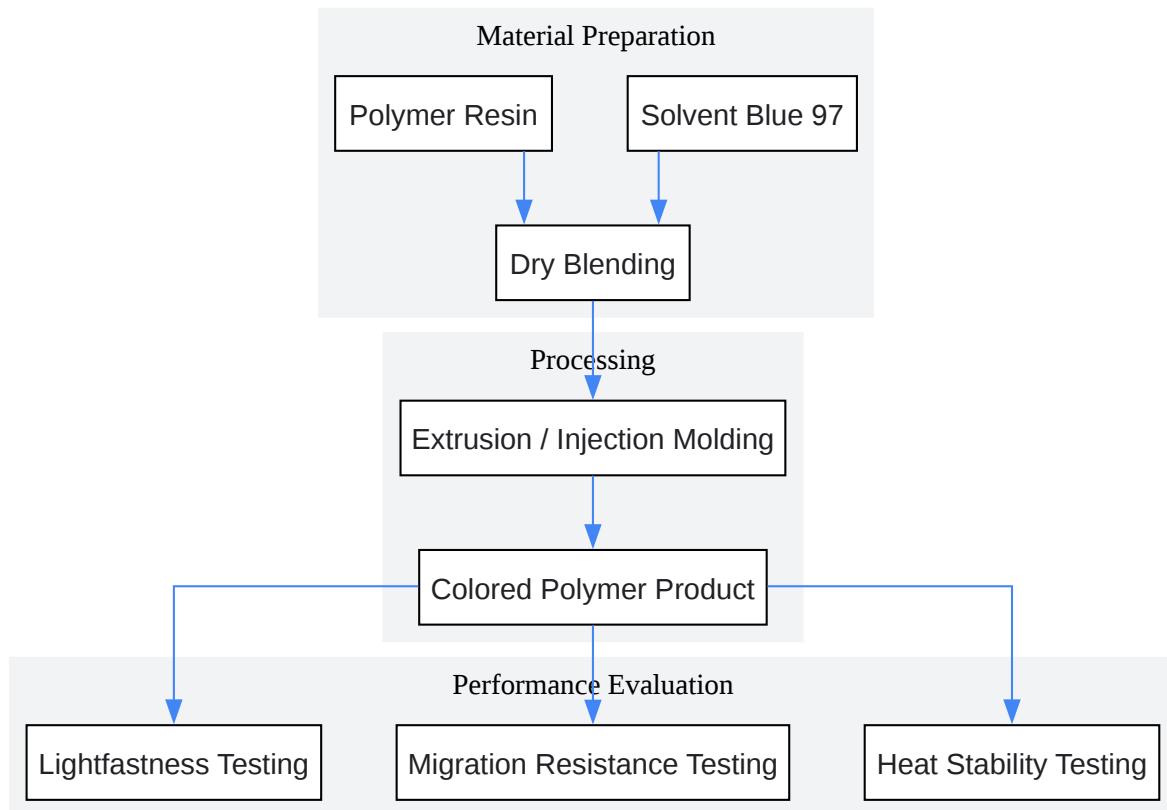
Procedure:

- Specimen Preparation: Prepare a flat plaque of the polymer colored with **Solvent Blue 97**.
- Contact Assembly: Place the colored plaque in intimate contact with an uncolored plaque. Place a weight on top of the assembly to ensure uniform pressure.
- Heat Aging: Place the assembly in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours). The temperature should be below the softening point of the polymers.
- Cooling and Separation: After the specified time, remove the assembly from the oven and allow it to cool to room temperature. Carefully separate the two plaques.
- Evaluation:
 - Visual Assessment: Visually inspect the uncolored plaque for any signs of color transfer.
 - Colorimetric Measurement: Use a colorimeter or spectrophotometer to measure the color change (ΔE) of the *uncolored plaque*. A higher ΔE value indicates a greater degree of dye migration.

Protocol 3: Determination of Lightfastness

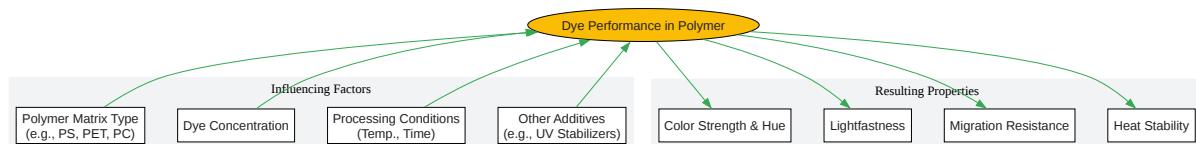
This protocol describes the procedure for evaluating the resistance of a colored polymer to fading when exposed to light, based on ASTM D4303.

Materials:


- Colored polymer specimens

- Xenon-arc weathering apparatus
- Blue wool standards (for comparison)
- Spectrophotometer

Procedure:


- Specimen Preparation: Prepare multiple identical specimens of the polymer colored with **Solvent Blue 97**.
- Initial Color Measurement: Measure the initial color coordinates (Lab*) of each specimen using a spectrophotometer.
- Exposure: Place the specimens in a xenon-arc weathering apparatus. One set of specimens should be shielded from the light to serve as a control. The exposure conditions (e.g., irradiance, temperature, humidity) should be set according to the desired standard (e.g., ASTM D4303).
- Periodic Evaluation: At predetermined intervals, remove a specimen from the apparatus and measure its color coordinates.
- Data Analysis: Calculate the color difference (ΔE^*) between the exposed and unexposed (control) specimens at each interval.
- Rating: The lightfastness is typically rated on a scale of 1 to 8, with 8 being excellent, often by comparing the fading of the specimen to that of standard blue wool references exposed under the same conditions.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for polymer coloration and testing.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dye Migration Tests | Medistri SA [medistri.swiss]
- 2. wewontech.com [wewontech.com]
- 3. micomlab.com [micomlab.com]
- 4. Lightfastness - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Applications of Solvent Blue 97 in industrial polymer research.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584085#applications-of-solvent-blue-97-in-industrial-polymer-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com